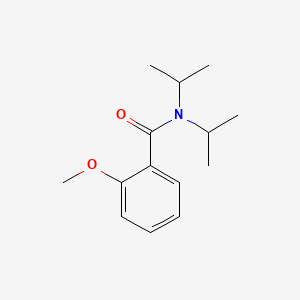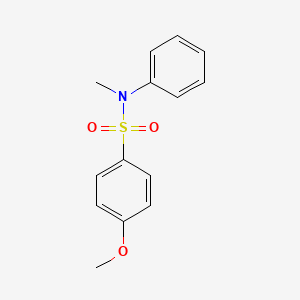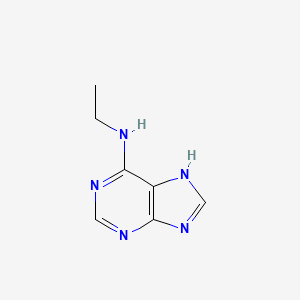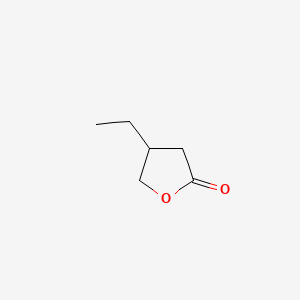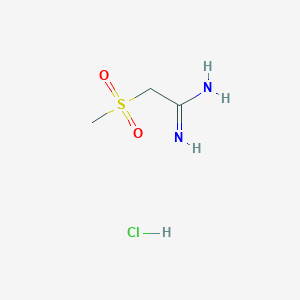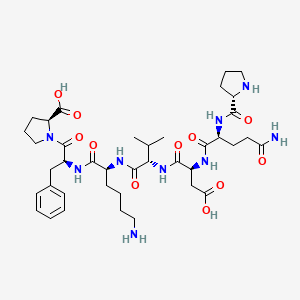
HCV Core Protein (19-25)
Descripción general
Descripción
Hepatitis C virus core protein (19-25) is a peptide fragment derived from the core protein of the hepatitis C virus. This protein plays a crucial role in the virus’s life cycle, particularly in the assembly and release of viral particles. The core protein is a structural component of the virus, forming the viral capsid that encases the viral RNA. The peptide fragment (19-25) is a specific sequence within the core protein that has been studied for its various biological activities and interactions with host cellular components .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hepatitis C virus core protein (19-25) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of hepatitis C virus core protein (19-25) can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger batch sizes and higher throughput. The use of high-performance liquid chromatography (HPLC) ensures the purity of the synthesized peptide .
Análisis De Reacciones Químicas
Types of Reactions
Hepatitis C virus core protein (19-25) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues, affecting its biological activity.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues can lead to methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups .
Aplicaciones Científicas De Investigación
Hepatitis C virus core protein (19-25) has several scientific research applications:
Chemistry: Used as a model peptide to study protein folding and interactions.
Biology: Investigated for its role in viral assembly and interaction with host cell components.
Medicine: Explored as a potential target for antiviral therapies and vaccine development.
Industry: Utilized in the development of diagnostic assays for hepatitis C virus infection
Mecanismo De Acción
The mechanism of action of hepatitis C virus core protein (19-25) involves its interaction with host cellular components. The peptide can bind to various host proteins, influencing processes such as viral assembly, immune evasion, and cell signaling. Key molecular targets include diacylglycerol acyltransferase-1 (DGAT-1), Rab18, and nuclear pore complex protein 98 (Nup98). These interactions facilitate the formation of viral particles and contribute to the virus’s ability to persist in the host .
Comparación Con Compuestos Similares
Similar Compounds
Hepatitis C virus core protein (1-20): Another peptide fragment from the core protein with different biological activities.
Hepatitis C virus core protein (26-45): A peptide fragment that overlaps with the (19-25) sequence but includes additional residues.
Uniqueness
Hepatitis C virus core protein (19-25) is unique due to its specific sequence and the distinct biological activities it exhibits. This peptide has been shown to play a critical role in viral assembly and interaction with host cellular components, making it a valuable target for research and therapeutic development .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59N9O11/c1-22(2)32(47-36(55)27(21-31(50)51)45-35(54)26(15-16-30(41)49)43-33(52)24-13-8-18-42-24)37(56)44-25(12-6-7-17-40)34(53)46-28(20-23-10-4-3-5-11-23)38(57)48-19-9-14-29(48)39(58)59/h3-5,10-11,22,24-29,32,42H,6-9,12-21,40H2,1-2H3,(H2,41,49)(H,43,52)(H,44,56)(H,45,54)(H,46,53)(H,47,55)(H,50,51)(H,58,59)/t24-,25-,26-,27-,28-,29-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFBHXGACRCPGU-HDTZAMLJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59N9O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






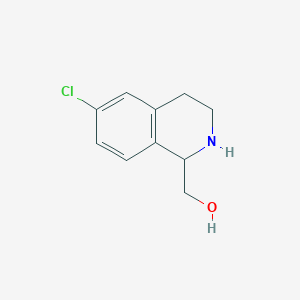
![1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B3342240.png)
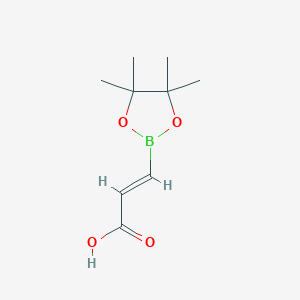
![4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B3342257.png)
